molecular formula C19H36N2Sn B6241684 N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine CAS No. 1000289-60-0

N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine

Cat. No.: B6241684
CAS No.: 1000289-60-0
M. Wt: 411.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine: is a chemical compound with the molecular formula C17H34N2Sn. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tributylstannyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 6-bromo-N,N-dimethylpyridin-2-amine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as halides or organometallic reagents, used in substitution reactions.

    Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid.

Scientific Research Applications

N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine involves its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, allowing the introduction of other functional groups. In coupling reactions, the compound serves as a precursor for the formation of carbon-carbon bonds, facilitated by palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    N,N-dimethyl-6-(trimethylstannyl)pyridin-2-amine: Contains a trimethylstannyl group instead of a tributylstannyl group.

    N,N-dimethyl-6-(triethylstannyl)pyridin-2-amine: Contains a triethylstannyl group instead of a tributylstannyl group.

    N,N-dimethyl-6-(triphenylstannyl)pyridin-2-amine: Contains a triphenylstannyl group instead of a tributylstannyl group.

Uniqueness: N,N-dimethyl-6-(tributylstannyl)pyridin-2-amine is unique due to the presence of the tributylstannyl group, which provides specific reactivity and stability in chemical reactions. The size and steric properties of the tributylstannyl group can influence the outcome of reactions, making this compound particularly useful in certain synthetic applications.

Properties

CAS No.

1000289-60-0

Molecular Formula

C19H36N2Sn

Molecular Weight

411.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.